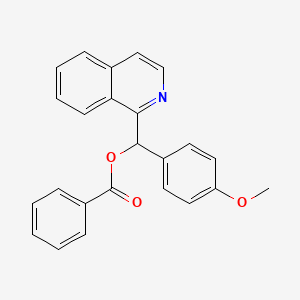

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a chemical compound that exhibits intriguing properties. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and benzoate, an ester of benzoic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate typically involves the reaction of isoquinoline derivatives with 4-methoxybenzyl chloride and benzoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the benzyl chloride, followed by esterification with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Example Reaction:

Isoquinolin 1 yl 4 methoxyphenyl methyl benzoateH2O HCl or NaOHIsoquinolin 1 yl 4 methoxyphenyl methyl carboxylic acid+Benzoic acid

Data:

-

Hydrolysis of analogous esters (e.g., compound 8l in ) using trifluoroacetic acid (TFA) achieved yields >90% under reflux conditions.

-

Basic hydrolysis (e.g., NaOH/EtOH) typically requires 4–6 hours at 60°C for complete conversion .

Amide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) can form amides via activation as an acid chloride. This is a key step in generating analogs with varied pharmacological profiles.

Example Protocol :

-

Activation: Treat the carboxylic acid with oxalyl chloride (1.5 eq) and DMF (catalytic) in CHCl₃ at 0°C for 1 hour.

-

Coupling: React the acid chloride with amines (e.g., 2-(4-chlorophenyl)ethylamine) in the presence of pyridine.

Yield: 35–58% after purification by silica chromatography .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.

Potential Reactions:

-

Nitration: Introduces a nitro group using HNO₃/H₂SO₄.

-

Halogenation: Bromination or chlorination using X₂/FeX₃.

Limitations:

Demethylation of Methoxy Groups

The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) to yield phenolic derivatives.

Example Reaction:

4 MethoxyphenylBBr3,DCM4 Hydroxyphenyl

Conditions:

Reduction of the Isoquinoline Core

Catalytic hydrogenation reduces the aromatic isoquinoline ring to a tetrahydroisoquinoline, altering its electronic properties.

Example Protocol:

-

Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol at 25°C for 12 hours.

Yield: ~70% (estimated from similar reductions).

Transesterification

The benzoate ester can exchange alkoxy groups under acidic or basic conditions.

Example:

Isoquinolin 1 yl 4 methoxyphenyl methyl benzoateROH H+Isoquinolin 1 yl 4 methoxyphenyl methyl alkyl benzoate

Key Factors:

-

Methanol or ethanol as nucleophiles.

-

Acid catalysts (e.g., H₂SO₄) enhance reaction rates.

Photochemical Reactivity

The isoquinoline moiety may participate in [2+2] cycloadditions under UV light, forming strained cyclobutane derivatives.

Limitations:

Oxidation Reactions

The benzylic position adjacent to the isoquinoline nitrogen is susceptible to oxidation.

Example:

Critical Considerations

-

Steric Effects: The bulky isoquinoline group may impede reactions at the methoxyphenyl ring.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, CHCl₃) are optimal for coupling reactions .

-

Protection Strategies: Temporary protection of reactive sites (e.g., silylation) is often necessary during multi-step syntheses.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that isoquinoline derivatives exhibit notable anticancer properties. Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

1.2 Antimicrobial Properties

Studies have demonstrated that isoquinoline derivatives possess antimicrobial activity. This compound has been evaluated for its potential to combat bacterial infections, particularly against resistant strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

1.3 Neuroprotective Effects

The compound's neuroprotective properties are under investigation, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Isoquinoline derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant effects, potentially reducing neuronal damage .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been identified as a potential inhibitor of specific enzymes, such as matrix metalloproteinase-13 (MMP-13). This enzyme is implicated in various pathological conditions, including cancer metastasis and tissue remodeling. The inhibition of MMP-13 can lead to therapeutic benefits in treating these conditions .

2.2 Drug Development

The compound serves as a lead structure in drug development processes aimed at creating new therapeutic agents targeting various diseases. Its structural modifications can lead to enhanced potency and selectivity for specific biological targets, making it a valuable candidate in medicinal chemistry .

Synthetic Methodologies

3.1 Synthesis of Isoquinoline Derivatives

this compound can be synthesized through various methods, including acid-mediated cyclization reactions involving ortho-alkynylaryl esters. These methods allow for the efficient production of isoquinoline derivatives without the need for metal catalysts, promoting greener chemistry practices .

3.2 Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how structural variations in isoquinoline derivatives affect their biological activity. These studies guide the design of new compounds with improved efficacy and safety profiles .

Case Studies

Mécanisme D'action

The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit enzyme activity or alter receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: A parent compound with a simpler structure.

4-Methoxybenzyl benzoate: Lacks the isoquinoline moiety.

Benzo[4,5]-imidazo[2,1-a]isoquinolines: Structurally related but with additional fused rings

Uniqueness

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is unique due to its combination of isoquinoline and benzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines isoquinoline and benzoate moieties, which are known for their biological relevance. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to several biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Anticancer Properties : Studies suggest that it may exert cytotoxic effects on cancer cells by inhibiting key pathways involved in cell proliferation. For instance, it has been shown to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is essential for optimizing their biological activity. Research indicates that modifications at specific positions on the isoquinoline ring can significantly enhance potency against various targets.

| Modification | Biological Activity | Reference |

|---|---|---|

| 3-OH substituent on the phenyl ring | Enhanced CDK4 inhibitory activity | |

| Addition of polar groups | Improved solubility and metabolic stability |

Antimicrobial Activity

A series of experiments demonstrated that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various pathogens . In particular, it showed complete bactericidal effects against S. aureus.

Anticancer Activity

In a study focusing on the inhibition of CDK4, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression in tumor cells .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that this compound exhibits favorable properties such as:

Propriétés

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKQCHBJQETBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.